Rimonabant exerts its effects by selectively binding to the CB1 receptor and acting as an antagonist/inverse agonist [ [] ]. It blocks the binding of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby preventing their downstream signaling effects. This leads to the inhibition of CB1 receptor-mediated processes, such as appetite stimulation, lipogenesis, and reward pathways.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6